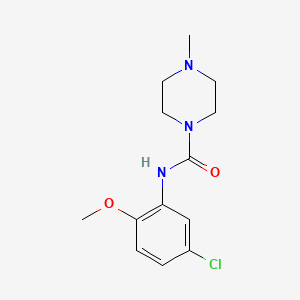![molecular formula C13H13FN2O3 B1653880 5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 2027543-02-6](/img/structure/B1653880.png)
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical structure “5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule This structure indicates a benzene ring substituted with a functional group containing a cyclic amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the cyclic amide group. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated and then reduced to introduce amino groups.
Cyclization: The amino groups undergo cyclization reactions to form the cyclic amide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes followed by cyclization and fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyclic amide group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyclic amide to amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclic amide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
Benzene derivatives: Compounds with similar benzene ring structures but different substituents.
Cyclic amides: Compounds with similar cyclic amide structures but different ring sizes or substituents.
Uniqueness
This compound is unique due to the combination of a benzene ring with a cyclic amide and fluorine atoms. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
2027543-02-6 |
|---|---|
Fórmula molecular |
C13H13FN2O3 |
Peso molecular |
264.25 |
Nombre IUPAC |
5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 |
Clave InChI |
JTLLROYWUHVMOK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






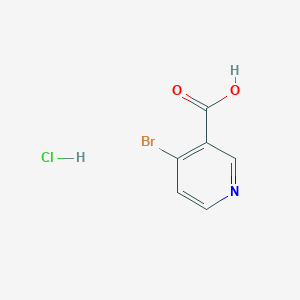

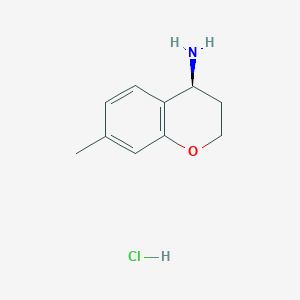

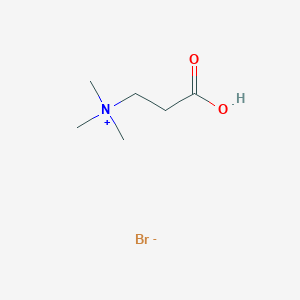
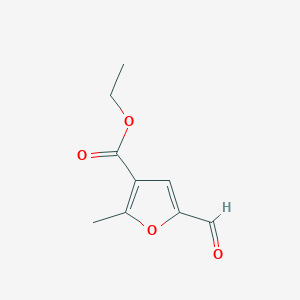

![(3S,3Ar,9aS)-1-benzyl-3-phenyl-3,3a,4,6,7,8,9,9a-octahydro-2H-pyrrolo[3,2-b]azocin-5-one](/img/structure/B1653816.png)

